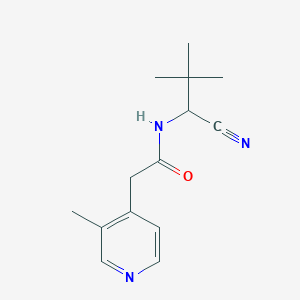
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide, also known as CDPPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CDPPA is a small molecule that has been shown to activate a specific protein, called the soluble adenylyl cyclase (sAC), which is involved in various physiological processes in the body.
作用機序
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide activates sAC, a protein that produces the signaling molecule cyclic adenosine monophosphate (cAMP). cAMP is involved in various physiological processes, including cell growth, differentiation, and survival. This compound binds to a specific site on sAC, causing a conformational change that activates the enzyme. This activation leads to an increase in cAMP levels, which in turn activates downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In neurons, this compound increases the release of neurotransmitters and improves synaptic plasticity. In cardiac cells, this compound improves contractility and reduces cell death. In cancer cells, this compound inhibits cell growth and induces cell death. These effects are mediated by the activation of different signaling pathways downstream of cAMP.
実験室実験の利点と制限
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide has several advantages as a research tool, including its specificity for sAC and its small size, which allows it to penetrate cell membranes and reach intracellular targets. However, this compound also has some limitations, including its relatively low potency compared to other sAC activators and its potential off-target effects on other proteins that bind cAMP.
将来の方向性
There are several future directions for research on N-(1-Cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide and its potential therapeutic applications. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to develop more potent and selective sAC activators based on the structure of this compound. Additionally, further studies are needed to elucidate the downstream signaling pathways activated by this compound and to identify the specific cell types and tissues that are most responsive to this compound treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a therapeutic agent in humans.
合成法
The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide involves a multi-step process that starts with the reaction of 2-acetylpyridine with 2-cyano-2-methylpropane-1,3-diol to produce a key intermediate. This intermediate is then reacted with 2,2-dimethylpropanenitrile to produce this compound. The overall yield of this synthesis method is around 30%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide has been shown to have potential therapeutic applications in various fields of research, including neuroscience, cardiovascular disease, and cancer. In neuroscience, this compound has been shown to improve memory and learning in animal models of Alzheimer's disease and traumatic brain injury. In cardiovascular disease, this compound has been shown to improve heart function and reduce damage after a heart attack. In cancer, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy.
特性
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10-9-16-6-5-11(10)7-13(18)17-12(8-15)14(2,3)4/h5-6,9,12H,7H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZLZEYVGSZCTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CC(=O)NC(C#N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

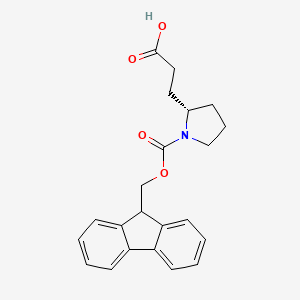

![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2985694.png)
![2-Ethyl-5-((4-ethylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2985697.png)
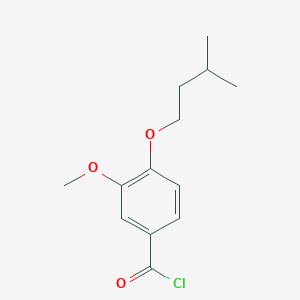
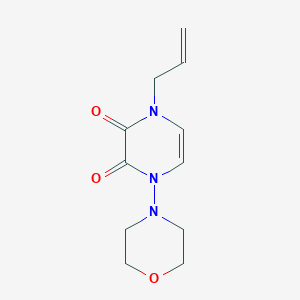
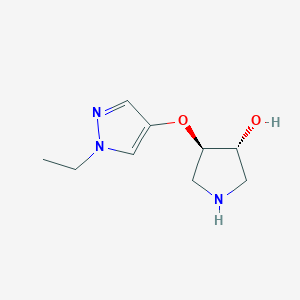
![(Z)-ethyl 2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2985702.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2985704.png)



![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide](/img/structure/B2985709.png)
